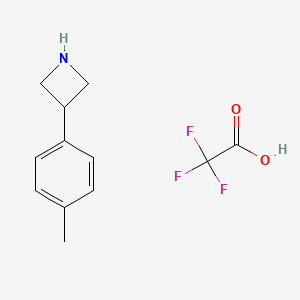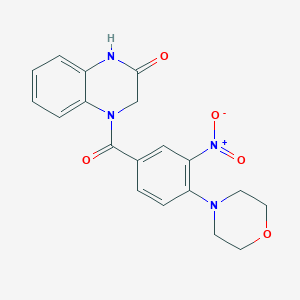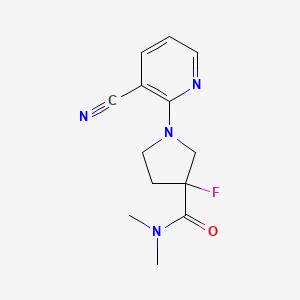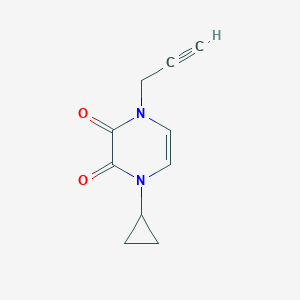![molecular formula C18H18ClFN6O B2358052 2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide CAS No. 2320643-01-2](/img/structure/B2358052.png)
2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a chloro-fluorophenyl group, a methyl group, a triazolopyridazine ring, and an azetidine ring. These groups and rings could potentially give the compound various chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyridazine and azetidine rings suggests that the compound has a cyclic structure. The chloro-fluorophenyl group and the methyl group are likely attached to different parts of this ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups and rings present in its structure. For example, the triazolopyridazine ring might participate in reactions with nucleophiles or electrophiles. The chloro and fluoro groups on the phenyl ring could potentially be replaced in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups might increase the compound’s polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Compounds with structural elements similar to "2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide" have been extensively studied for their medicinal chemistry applications, including their role as potential antiasthma agents, anticancer agents, and inhibitors of specific proteins or enzymes involved in disease processes. For instance, the synthesis and structural analysis of triazolo[1,5-c]pyrimidines have shown potential antiasthma activities, highlighting the importance of structural activity relationships in the development of new therapeutic agents (Medwid et al., 1990).
Structural and Computational Analysis
Research on heterocyclic compounds, including pyridazine analogs, has emphasized their pharmaceutical significance, with studies focusing on synthesis, crystal structure analysis, and computational modeling to understand their chemical properties and interactions at the molecular level. The detailed structural and computational analysis of such compounds can aid in the design of more effective and selective drugs (Hamid Sallam et al., 2021).
Radiopharmaceutical Applications
The development of selective radioligands for imaging specific proteins or receptors in vivo using positron emission tomography (PET) is another area of application. Compounds within this class have been explored for their potential as selective ligands, such as in the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the versatility of these compounds in radiopharmaceutical research (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Additionally, the antimicrobial and antitumor activities of related compounds have been investigated, showcasing the potential of these chemicals in addressing various microbial infections and cancers. This includes the evaluation of synthesized compounds for their antimicrobial properties against specific bacterial strains, as well as their cytotoxic effects against cancer cell lines, underscoring the therapeutic potential of these molecules in treating infectious diseases and cancer (Flefel et al., 2018).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if the compound is toxic or reactive, it could pose a risk to health or safety. Proper precautions should be taken when handling this compound .
Direcciones Futuras
Future research on this compound could involve further studies of its synthesis, properties, and biological activity. For example, researchers might investigate new synthetic routes, study the compound’s reactivity in different chemical reactions, or explore its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-11-21-22-16-6-7-17(23-26(11)16)25-9-12(10-25)24(2)18(27)8-13-14(19)4-3-5-15(13)20/h3-7,12H,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWEJKTWVBJLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)


![3,4,9-trimethyl-7-[(3-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2357981.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)
![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2357987.png)
